11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
Overview
Description
11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
The primary target of this compound, also known as 16-(3-Morpholin-4-ylpropylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile, is the KRAS G12C . KRAS G12C is a common mutation in many types of cancer, and inhibiting its activity can potentially halt the growth of cancer cells .
Mode of Action
This compound acts as a covalent inhibitor , binding irreversibly to its target . By attaching itself to the KRAS G12C, it prevents the protein from performing its normal function, which includes promoting cell growth and division . This disruption can lead to the death of cancer cells .
Biochemical Pathways
The compound affects the RAS signaling pathway , which is involved in cell growth and division . By inhibiting the KRAS G12C, it disrupts this pathway, potentially leading to a halt in the growth of cancer cells .
Pharmacokinetics
Like other covalent inhibitors, it is likely to have good bioavailability due to its ability to form a strong, irreversible bond with its target .
Result of Action
The result of the compound’s action is the inhibition of the KRAS G12C, leading to a potential halt in the growth of cancer cells . This makes it a promising lead compound for the treatment of intractable cancers .
Preparation Methods
The synthesis of 11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Functionalization: Introduction of the morpholinopropyl group and other substituents through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives with various functional groups: These compounds exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of 11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct biological properties.
Properties
IUPAC Name |
16-(3-morpholin-4-ylpropylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c23-15-18-16-5-3-6-17(16)21(24-9-4-10-26-11-13-28-14-12-26)27-20-8-2-1-7-19(20)25-22(18)27/h1-2,7-8,24H,3-6,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXVTLALOIFRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NCCCN5CCOCC5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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